Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride

Protecting Group Strategy Peptide Mimetic Synthesis Medicinal Chemistry

Choose CAS 1251924-10-3 when ester lability matters. This racemic 1-naphthylglycine ethyl ester HCl offers intermediate hydrolytic stability—slower than methyl esters, milder than tert-butyl—enabling orthogonal deprotection in multi-step synthesis. The 1-naphthyl regioisomer is mandatory for peri-substituted binding pockets; 2-naphthyl substitution can alter receptor affinity up to 50-fold. Validated as a starting material for anti-Parkinson's thiazolidinone derivatives. Racemic form enables CSP-HPLC method development for both enantiomers simultaneously.

Molecular Formula C14H16ClNO2
Molecular Weight 265.74
CAS No. 1251924-10-3
Cat. No. B3009349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride
CAS1251924-10-3
Molecular FormulaC14H16ClNO2
Molecular Weight265.74
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl
InChIInChI=1S/C14H15NO2.ClH/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,15H2,1H3;1H
InChIKeyBHLRFXUJAVTYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Amino-2-(Naphthalen-1-yl)Acetate HCl (CAS 1251924-10-3): Comparative Overview for Medicinal Chemistry Procurement


Ethyl 2-amino-2-(naphthalen-1-yl)acetate hydrochloride (CAS 1251924-10-3) is an amino acid ester derivative featuring a naphthalen-1-yl substituent, an α-amino group, and an ethyl ester moiety, with a molecular weight of approximately 265.74 g/mol and a reported logP of 2.28 to 2.82 . This compound serves as a versatile intermediate in organic synthesis and has been specifically cited as a building block for preparing anti-Parkinson's agents and thiazolidinone derivatives . Its hydrochloride salt form ensures water solubility and ease of handling during downstream chemistry . However, the presence of closely related analogs with varying ester groups (methyl, tert-butyl) or regioisomeric naphthalene substitution patterns necessitates rigorous comparative evaluation before procurement, as substitution choices critically impact reaction kinetics, intermediate stability, and ultimate biological target engagement in structure-activity relationship (SAR) campaigns.

Why Ethyl 2-Amino-2-(Naphthalen-1-yl)Acetate Hydrochloride Cannot Be Arbitrarily Substituted with In-Class Naphthyl Analogs


Generic substitution among naphthylglycine ester derivatives introduces unacceptable scientific risk in SAR-driven research and scale-up synthesis. While methyl (CAS 13227-00-4, MW 251.71) and tert-butyl (CAS 1393687-34-7, MW 257.33) ester analogs share the same naphthalen-1-yl α-amino core, their differential ester lability dictates divergent hydrolysis rates under both acidic and basic conditions . The ethyl ester group in CAS 1251924-10-3 confers intermediate hydrolytic stability—less prone to premature cleavage than the methyl ester yet more readily deprotected than the acid-labile tert-butyl variant—making it the preferred choice for multi-step sequences requiring orthogonal protecting group strategies . Furthermore, procurement of the 1-naphthyl regioisomer (versus the 2-naphthyl analog, CAS not specified for ethyl ester) is non-negotiable for projects targeting binding pockets with specific steric constraints, as naphthalene orientation dramatically alters molecular recognition events in biological systems .

Quantitative Comparative Evidence: Ethyl 2-Amino-2-(Naphthalen-1-yl)Acetate HCl (CAS 1251924-10-3) versus Structural Analogs


Ester Hydrolysis Kinetics: Differentiating the Ethyl Ester from Methyl and tert-Butyl Analogs

The ethyl ester group in CAS 1251924-10-3 provides intermediate hydrolytic stability compared to its methyl and tert-butyl ester counterparts, a critical parameter for multi-step synthetic route design. The methyl ester analog (CAS 13227-00-4) exhibits approximately 2- to 3-fold faster base-catalyzed hydrolysis due to reduced steric shielding, while the tert-butyl ester (CAS 1393687-34-7) requires strongly acidic conditions (TFA) for cleavage, which is incompatible with acid-sensitive functional groups [1]. This differential reactivity profile makes the ethyl ester the optimal choice when orthogonal protection of the carboxylic acid is required alongside Boc-protected amines or other acid-labile moieties [1].

Protecting Group Strategy Peptide Mimetic Synthesis Medicinal Chemistry

Steric and Electronic Differentiation: 1-Naphthyl versus 2-Naphthyl Regioisomer Impact on Binding Affinity

The 1-naphthyl substitution pattern in CAS 1251924-10-3 generates a distinct steric and electronic environment compared to the 2-naphthyl regioisomer (CAS 150941-87-0 for free base ethyl ester). In the 1-naphthyl isomer, the amino acid moiety experiences greater peri-interaction with the C8 hydrogen of the fused ring system, creating a more sterically congested and electronically unique chiral center . Literature precedents demonstrate that 1-naphthyl versus 2-naphthyl substitution can alter IC50 values by 5- to 50-fold in receptor binding assays due to differential π-π stacking geometry and hydrophobic pocket complementarity [1].

Regioisomer SAR Receptor Binding Molecular Recognition

Chiral Integrity and Enantiomeric Differentiation: Value Proposition of Single-Enantiomer Procurement

CAS 1251924-10-3 contains one asymmetric carbon atom at the α-position (Asymmetric Atoms = 1), making enantiomeric purity a critical procurement specification . While the racemic mixture is commercially available at 95% purity , the corresponding single-enantiomer (S)-methyl ester analog (CAS 13227-00-4) is also commercially offered as a resolved stereoisomer . For chiral chromatography method development, the racemic ethyl ester provides both enantiomers in a single injection, enabling method validation for enantiomeric excess (ee) determination in downstream asymmetric synthesis [1].

Asymmetric Synthesis Chiral Purity Enantioselective Catalysis

Supply Chain and Purity Benchmarking: Ethyl Ester HCl versus Free Base and Methyl Ester Variants

The ethyl ester hydrochloride salt (CAS 1251924-10-3) is commercially stocked at 95% purity from multiple independent vendors including Fluorochem (UK), ChemScene, and Leyan, with documented storage conditions (sealed, dry, 2-8°C) ensuring shelf stability . In contrast, the free base form (CAS 150941-87-0) is less widely inventoried, and the methyl ester hydrochloride analog (CAS 13227-00-4) is offered at comparable 95% purity but with different molecular weight (251.71 g/mol) that alters stoichiometric calculations in synthesis .

Commercial Availability Procurement Benchmarking Reagent Purity

Documented Application in Anti-Parkinson's Agent Synthesis: A Validated Use Case Absent for Simpler Analogs

CAS 1251924-10-3 has been explicitly documented as a starting material for the synthesis of 2-(naphthalen-1-yl)-N-[2-substituted(4-oxothiazolidin-3-yl)]acetamide derivatives, a class of compounds investigated for anti-Parkinson's activity . This validated application trajectory provides procurement justification that is not equivalently documented for the methyl ester or tert-butyl ester analogs in the public domain . The 1-naphthyl ethyl ester core appears to confer favorable pharmacokinetic properties in the resulting thiazolidinone derivatives, supporting its selection over regioisomeric or ester-variant alternatives in neurodegenerative disease-focused medicinal chemistry programs.

Anti-Parkinson's Agents Thiazolidinone Derivatives Validated Building Block

Recommended Research and Procurement Application Scenarios for Ethyl 2-Amino-2-(Naphthalen-1-yl)Acetate Hydrochloride (CAS 1251924-10-3)


Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic sequences employing Boc-protected amines or other acid-labile protecting groups, CAS 1251924-10-3 is the preferred naphthylglycine building block. The ethyl ester's intermediate hydrolytic stability—slower to cleave than the methyl ester analog under basic conditions yet removable under milder conditions than the tert-butyl ester—enables selective deprotection strategies that are precluded when using the methyl ester (premature cleavage) or tert-butyl ester (acid lability conflict) variants [1]. This orthogonality is essential for the synthesis of complex naphthyl-containing peptidomimetics and natural product analogs.

CNS Drug Discovery SAR Campaigns Targeting Naphthyl-Binding Pockets

When structure-based drug design indicates that a target binding pocket has been optimized for 1-naphthyl (peri-substituted) geometry rather than 2-naphthyl planar geometry, procurement of CAS 1251924-10-3 is mandatory. The 1-naphthyl regioisomer creates a distinct dihedral angle constraint and π-interaction profile that can modulate receptor binding affinity by 5- to 50-fold compared to the 2-naphthyl analog [2]. Substituting the regioisomer will invalidate SAR hypotheses and potentially misdirect hit-to-lead optimization in GPCR, enzyme, or transporter programs [2].

Chiral Analytical Method Development for Asymmetric Synthesis

For laboratories developing asymmetric synthetic routes to enantiomerically enriched naphthyl amino acid derivatives, the racemic ethyl ester hydrochloride (CAS 1251924-10-3, containing one asymmetric atom) provides simultaneous access to both enantiomers in a single sample . This enables robust chiral stationary phase HPLC (CSP-HPLC) method development and validation, whereas the commercially available single-enantiomer (S)-methyl ester analog offers only one stereoisomer, limiting the analytical scope for enantiomeric excess determination [3].

Validated Starting Material for Anti-Parkinson's Thiazolidinone Derivatives

Medicinal chemistry programs focused on neurodegenerative disease targets, particularly anti-Parkinson's agents, should prioritize CAS 1251924-10-3 due to its documented use as a starting material for synthesizing biologically active 2-(naphthalen-1-yl)-N-[2-substituted(4-oxothiazolidin-3-yl)]acetamide derivatives . This validated application precedent reduces procurement risk and provides a direct synthetic pathway reference, whereas the methyl ester or tert-butyl ester analogs lack equivalent public documentation for this therapeutic class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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